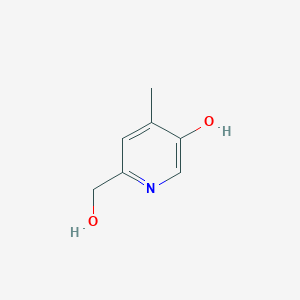
6-(Hydroxymethyl)-4-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-4-methylpyridin-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Research indicates that 6-(Hydroxymethyl)-4-methylpyridin-3-ol exhibits notable biological activities, including:
- Kinase Inhibition : The compound has been identified as a kinase inhibitor, suggesting its potential role in studying kinase-related signaling pathways. This is crucial for understanding various diseases, particularly cancers where kinase activity is often dysregulated.
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Potential : Its ability to interact with biological molecules positions it as a potential therapeutic agent for cancer treatment.
Applications in Medicinal Chemistry
The compound's structural features allow it to serve as a precursor or building block in the synthesis of more complex pharmaceutical agents. Its potential applications include:
- Drug Development : As a kinase inhibitor, it could lead to the development of new drugs targeting specific pathways involved in cancer and other diseases.
- Therapeutic Agents : Its anti-inflammatory properties may be harnessed to create treatments for conditions like arthritis or other inflammatory disorders.
Case Studies
-
Kinase Inhibition Research :
- A study demonstrated that this compound effectively inhibited specific kinases involved in cell signaling pathways associated with tumor growth. The findings suggest its potential as a lead compound for developing anticancer therapies.
-
Anti-inflammatory Studies :
- Another research project focused on evaluating the anti-inflammatory effects of this compound in vitro and in vivo. Results indicated significant reductions in inflammatory markers, supporting further investigation into its therapeutic use.
Propriétés
Numéro CAS |
143509-40-4 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3 |
Clé InChI |
RGDXNHQUBNYGLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)CO |
SMILES canonique |
CC1=CC(=NC=C1O)CO |
Synonymes |
2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















